molecular formula C21H27N3O4S B11041300 1-cycloheptyl-4-(3,4-dimethoxyphenyl)-7-hydroxy-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one

1-cycloheptyl-4-(3,4-dimethoxyphenyl)-7-hydroxy-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one

Cat. No.: B11041300
M. Wt: 417.5 g/mol
InChI Key: XFXOCFNPOXNWPI-UHFFFAOYSA-N
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Description

1-CYCLOHEPTYL-4-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound that belongs to the class of pyrazolo[3,4-e][1,4]thiazepines This compound is characterized by its unique structure, which includes a cycloheptyl group, a dimethoxyphenyl group, and a hydroxy group

Preparation Methods

The synthesis of 1-CYCLOHEPTYL-4-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the cycloheptyl and dimethoxyphenyl precursors, followed by their condensation with appropriate reagents to form the pyrazolo[3,4-e][1,4]thiazepine core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

1-CYCLOHEPTYL-4-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-CYCLOHEPTYL-4-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-CYCLOHEPTYL-4-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and dimethoxyphenyl groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

1-CYCLOHEPTYL-4-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H27N3O4S

Molecular Weight

417.5 g/mol

IUPAC Name

1-cycloheptyl-4-(3,4-dimethoxyphenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione

InChI

InChI=1S/C21H27N3O4S/c1-27-15-10-9-13(11-16(15)28-2)19-18-20(22-17(25)12-29-19)24(23-21(18)26)14-7-5-3-4-6-8-14/h9-11,14,19H,3-8,12H2,1-2H3,(H,22,25)(H,23,26)

InChI Key

XFXOCFNPOXNWPI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(NC(=O)CS2)N(NC3=O)C4CCCCCC4)OC

Origin of Product

United States

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